3-METHYL-5-OXO-N-[(PYRIDIN-3-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Overview
Description
3-METHYL-5-OXO-N-[(PYRIDIN-3-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a pyridine moiety, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with targets involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that the compound may interact with its targets through these modified binding sites.
Biochemical Pathways
Given the reported biological activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that the compound may affect pathways related to tumor growth, bacterial proliferation, and inflammation.
Result of Action
Given the reported biological activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that the compound may have potential antitumor, antibacterial, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-5-OXO-N-[(PYRIDIN-3-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent like toluene under reflux conditions . The resulting intermediate is then subjected to further cyclization and functionalization steps to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-5-OXO-N-[(PYRIDIN-3-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-METHYL-5-OXO-N-[(PYRIDIN-3-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Imidazole Derivatives: Possess a wide range of chemical and biological properties, such as antibacterial, antifungal, and anti-inflammatory activities.
Pyrazole Derivatives: Explored for their potential in treating various diseases due to their unique structural features.
Uniqueness
3-METHYL-5-OXO-N-[(PYRIDIN-3-YL)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its thiazolo[3,2-a]pyrimidine core, which is less common compared to other heterocyclic systems. This unique structure contributes to its distinct chemical reactivity and potential for novel biological activities.
Properties
IUPAC Name |
3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-8-21-14-17-7-11(13(20)18(9)14)12(19)16-6-10-3-2-4-15-5-10/h2-5,7-8H,6H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUSVDHBEVLUBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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